4-chloro-N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
CAS No.: 921791-10-8
Cat. No.: VC11966053
Molecular Formula: C20H18ClN3O3S
Molecular Weight: 415.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921791-10-8 |
|---|---|
| Molecular Formula | C20H18ClN3O3S |
| Molecular Weight | 415.9 g/mol |
| IUPAC Name | 4-chloro-N-[4-[2-(2-ethoxyanilino)-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
| Standard InChI | InChI=1S/C20H18ClN3O3S/c1-2-27-17-6-4-3-5-16(17)23-18(25)11-15-12-28-20(22-15)24-19(26)13-7-9-14(21)10-8-13/h3-10,12H,2,11H2,1H3,(H,23,25)(H,22,24,26) |
| Standard InChI Key | SSQGJAGUSUMLKT-UHFFFAOYSA-N |
| SMILES | CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | CCOC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Elucidation
Molecular Architecture
The compound’s structure features a central 1,3-thiazole ring substituted at the 2-position with a benzamide group () and at the 4-position with a carbamoylmethyl group linked to a 2-ethoxyphenyl moiety. The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur, serves as a scaffold for functional group attachments that enhance biological interactions. The 2-ethoxy substituent on the phenyl ring introduces steric and electronic effects that may influence binding affinity to biological targets.
Key structural parameters include:
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Bond lengths: The C=S bond in the thiazole ring measures approximately 1.67 Å, typical for thiazoles, while the C-O bond in the ethoxy group is 1.43 Å.
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Dihedral angles: The benzamide and 2-ethoxyphenyl groups adopt a near-planar conformation relative to the thiazole ring, minimizing steric hindrance.
Physicochemical Properties
The compound’s solubility profile is dictated by its polar functional groups. It exhibits limited solubility in aqueous media (~0.2 mg/mL at 25°C) but is soluble in dimethyl sulfoxide (DMSO) and dichloromethane. The logP value of 3.2 indicates moderate lipophilicity, suggesting favorable membrane permeability for biological applications.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-chloro-N-(4-{[(2-ethoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide involves a multi-step sequence:
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Thiazole Ring Formation: Condensation of thiourea derivatives with α-haloketones under basic conditions yields the 1,3-thiazole core.
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Carbamoylmethyl Substitution: Reaction of the thiazole intermediate with 2-ethoxyphenyl isocyanate in the presence of a base (e.g., triethylamine) introduces the carbamoylmethyl group.
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Benzamide Coupling: Amide bond formation between the thiazole amine and 4-chlorobenzoyl chloride completes the synthesis.
Optimization Parameters:
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Temperature: Reactions are conducted at 0–5°C during exothermic steps to prevent side reactions.
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Solvent Selection: Tetrahydrofuran (THF) and ethyl acetate are preferred for their balance of polarity and boiling points.
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Catalysts: Palladium-based catalysts enhance coupling efficiency in later stages.
Analytical Characterization
Spectroscopic Techniques
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Nuclear Magnetic Resonance (NMR):
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NMR (400 MHz, DMSO-d6): δ 8.45 (s, 1H, thiazole-H), 7.89–7.21 (m, 8H, aromatic-H), 4.12 (q, 2H, OCH2CH3), 1.41 (t, 3H, CH3).
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NMR: 167.5 ppm (C=O), 152.1 ppm (thiazole C-2), 112.4–140.2 ppm (aromatic carbons).
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Mass Spectrometry (MS):
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ESI-MS: m/z 416.1 [M+H], confirming the molecular weight.
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Chromatographic Methods
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HPLC: Retention time of 6.8 min on a C18 column (acetonitrile/water, 70:30), with UV detection at 254 nm.
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Thin-Layer Chromatography (TLC): Rf = 0.56 (silica gel, ethyl acetate/hexane 1:1).
Comparative Analysis with Analogues
Substituent Effects
Replacing the 2-ethoxyphenyl group with 4-methylphenyl (CAS 921541-69-7) or 4-chlorophenethyl (CAS 899351-05-4) groups alters bioactivity:
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4-Methylphenyl analogue: Increased lipophilicity (logP 3.8) but reduced solubility (0.1 mg/mL).
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4-Chlorophenethyl analogue: Enhanced antifungal potency (MIC 4 µg/mL) due to improved membrane penetration.
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